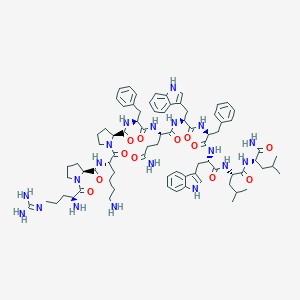

Substance P, phe(5)-trp(7,9)-leu(11)-

Description

Properties

CAS No. |

96736-12-8 |

|---|---|

Molecular Formula |

C79H109N19O12 |

Molecular Weight |

1516.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide |

InChI |

InChI=1S/C79H109N19O12/c1-46(2)38-59(68(83)100)91-70(102)60(39-47(3)4)92-73(105)64(43-51-45-88-56-28-14-12-25-53(51)56)95-72(104)61(40-48-20-7-5-8-21-48)93-74(106)63(42-50-44-87-55-27-13-11-24-52(50)55)94-69(101)57(32-33-67(82)99)89-71(103)62(41-49-22-9-6-10-23-49)96-76(108)66-31-19-37-98(66)78(110)58(29-15-16-34-80)90-75(107)65-30-18-36-97(65)77(109)54(81)26-17-35-86-79(84)85/h5-14,20-25,27-28,44-47,54,57-66,87-88H,15-19,26,29-43,80-81H2,1-4H3,(H2,82,99)(H2,83,100)(H,89,103)(H,90,107)(H,91,102)(H,92,105)(H,93,106)(H,94,101)(H,95,104)(H,96,108)(H4,84,85,86)/t54-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1 |

InChI Key |

XVOCEQLNJQGCQG-UNAVROQCSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCCCN)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(CCCCN)NC(=O)C8CCCN8C(=O)C(CCCN=C(N)N)N |

sequence |

RPKPFQWFWLL |

Synonyms |

(Arg(1),Phe(5),Trp(7,9),Leu(11))-substance P 1-Arg-5-Phe-7,9-Trp-11-Leu-substance P 5-Phe-7,9-Trp-11-Leu-substance P 5-phenylalanyl-7,9-tryptophyl-11-leucine-substance P D-Arg(10)-D-Phe(5)-D-Trp(7,9)-Leu(11)-SP L-756,867 substance P, Arg(1)-Phe(5)-Trp(7,9)-Leu(11)- substance P, arginyl(1)-phenylalanyl(5)-tryptophyl(7,9)-leucyl(11)- substance P, D-Arg(10)-D-Phe(5)-D-Trp(7,9)-Leu(11)- substance P, Phe(5)-Trp(7,9)-Leu(11)- substance P, phenylalanyl(5)-tryptophyl(7,9)-leucine(11)- substance P-PTTL |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P

For Researchers, Scientists, and Drug Development Professionals

Core Substance Profile

Name: [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P

Synonyms: Antagonist D, D-Phe5SP

Chemical Formula: C₇₉H₁₀₉N₁₉O₁₂

Molecular Weight: 1516.83 g/mol

CAS Number: 96736-12-8

Sequence: H-D-Arg-Pro-Lys-Pro-D-Phe-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH₂

Introduction

[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a synthetic undecapeptide analogue of the neuropeptide Substance P (SP). It is a versatile pharmacological tool with a complex activity profile, acting as a broad-spectrum antagonist for several G protein-coupled receptors (GPCRs), a potent inverse agonist for the ghrelin receptor, and a biased agonist in certain cellular contexts.[1][2] Its most notable activities include the inhibition of cancer cell proliferation, particularly in small cell lung cancer (SCLC), and the modulation of various signaling pathways.[3][4] This document provides a comprehensive technical overview of its biological activities, quantitative data, and relevant experimental methodologies.

Quantitative Biological Data

The biological activity of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P has been characterized across various assays, revealing a range of potencies depending on the target and cell type.

| Parameter | Value | Target/Cell Line | Reference |

| Receptor Activity | |||

| Inverse Agonist EC₅₀ | 5.2 nM | Ghrelin Receptor | [1] |

| Antiproliferative Activity | |||

| IC₅₀ (DNA Synthesis) | 20-50 µM | SCLC, N-SCLC, Ovarian, Cervical Carcinoma Cell Lines | |

| IC₅₀ (Colony Forming Efficiency) | 0.5-6.5 µM | SCLC, N-SCLC Cell Lines (in 5% serum) | |

| IC₅₀ (Colony Forming Efficiency) | 30-80 µM | Normal Human Bone Marrow | |

| In Vivo Antitumor Activity | |||

| Effective Dose (s.c. infusion) | 2.1 µ g/day | HC12 and ICR-SC112 SCLC Xenografts in nude mice | |

| Ineffective Dose (i.p.) | 500 µ g/day | HC12 SCLC Xenograft in nude mice | |

| Pharmacokinetics (in mice) | |||

| Plasma Half-life | 45.9 min | Nude mice with H69 SCLC xenografts |

Mechanism of Action and Signaling Pathways

[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P exhibits a multifaceted mechanism of action. As a broad-spectrum antagonist, it blocks the signaling of several neuropeptides, including those acting through tachykinin, bradykinin, cholecystokinin (B1591339) (CCK), and bombesin (B8815690) receptors. This antagonism is achieved by competitively binding to these receptors, thereby preventing the downstream signaling cascades initiated by the endogenous ligands, such as the mobilization of intracellular calcium.

Interestingly, this peptide also displays biased agonism. While it blocks neuropeptide-induced calcium mobilization, it can independently activate other signaling pathways. It has been shown to activate the G₁₂ protein and stimulate the c-Jun N-terminal kinase (JNK) pathway. This JNK activation is dependent on the presence of the gastrin-releasing peptide (GRP) receptor, indicating a receptor-mediated effect. The activation of the JNK pathway is a crucial component of its pro-apoptotic effects in cancer cells.

The signaling pathways can be visualized as follows:

Caption: Signaling pathways modulated by [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activities of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P. The following sections provide representative methodologies for key experiments.

In Vitro Antiproliferative Assay (Colony Forming Efficiency)

This assay determines the ability of the substance to inhibit the growth of cancer cells in a semi-solid medium.

-

Cell Preparation: Culture small cell lung cancer (SCLC) cells (e.g., NCI-H69, NCI-H510) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS). Harvest cells in the logarithmic growth phase.

-

Assay Setup: Prepare a base layer of 0.5% agar (B569324) in supplemented RPMI-1640 medium in 35 mm culture dishes.

-

Cell Plating: Mix 1 x 10⁴ SCLC cells with 0.3% agar in supplemented RPMI-1640 medium containing various concentrations of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P (e.g., 0.1 µM to 100 µM). Overlay this mixture onto the base layer.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere of 5% CO₂ for 14-21 days.

-

Colony Staining and Counting: Stain the colonies with p-iodonitrotetrazolium violet and count colonies larger than 60 µm in diameter using an automated image analyzer.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the substance that inhibits colony formation by 50% compared to the vehicle control.

Calcium Mobilization Assay

This assay measures the ability of the substance to block neuropeptide-induced increases in intracellular calcium.

-

Cell Loading: Plate Swiss 3T3 fibroblasts or SCLC cells in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.

-

Antagonist Pre-incubation: Wash the cells to remove excess dye and add [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P at various concentrations. Incubate for 10-20 minutes.

-

Agonist Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Inject a neuropeptide agonist (e.g., bombesin, bradykinin) and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Determine the inhibitory effect of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P by comparing the agonist-induced calcium peak in the presence and absence of the antagonist.

JNK Activation Assay (Western Blot)

This protocol details the detection of JNK phosphorylation as a marker of its activation.

-

Cell Treatment: Seed SCLC cells and grow to 70-80% confluency. Treat the cells with [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P at a concentration known to induce apoptosis (e.g., 20-50 µM) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Re-probe the membrane with an antibody for total JNK to confirm equal protein loading. Quantify the band intensities to determine the relative increase in JNK phosphorylation.

Caption: A general experimental workflow for characterizing the anticancer effects of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P.

In Vivo Small Cell Lung Cancer Xenograft Model

This model is used to evaluate the antitumor efficacy of the substance in a living organism.

-

Animal Model: Use immunodeficient mice, such as athymic nude or SCID mice, aged 4-6 weeks.

-

Cell Implantation: Subcutaneously inject 2-5 x 10⁶ SCLC cells (e.g., NCI-H69) suspended in a solution like Matrigel into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (width² x length)/2).

-

Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P via the desired route. For continuous subcutaneous infusion, surgically implant an osmotic minipump loaded with the substance adjacent to the tumor. For intraperitoneal injection, administer the substance daily.

-

Efficacy Evaluation: Monitor tumor volume and body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Conclusion

[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a valuable research tool with a complex pharmacological profile. Its ability to act as a broad-spectrum antagonist, a potent inverse agonist, and a biased agonist highlights the intricate nature of GPCR signaling. The antiproliferative and pro-apoptotic effects of this peptide, particularly in SCLC, underscore its potential as a lead compound for the development of novel anticancer therapies. The experimental protocols provided herein offer a framework for researchers to further investigate the multifaceted activities of this intriguing substance P analogue.

References

- 1. [D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P | CAS 96736-12-8 | Tocris Bioscience [tocris.com]

- 2. [D-Arg1,D-Phe5,D-Trp7,9,Leu11]Substance P acts as a biased agonist toward neuropeptide and chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Primary Xenograft Model of Small Cell Lung Cancer Reveals Irreversible Changes in Gene Expression Imposed by Culture In-Vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P

Audience: Researchers, scientists, and drug development professionals.

Core Introduction

[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P, a synthetic analog of the undecapeptide neurotransmitter Substance P (SP), exhibits a complex pharmacological profile, functioning as both a broad-spectrum neuropeptide antagonist and a biased agonist.[1][2] This dual activity makes it a molecule of significant interest for therapeutic development, particularly in oncology and inflammatory conditions. Unlike the endogenous Substance P, which is a potent agonist at Neurokinin-1 (NK-1) receptors, this analog demonstrates inhibitory effects on the signaling of several G protein-coupled receptors (GPCRs) while simultaneously activating specific intracellular pathways.

Its primary characterized mechanism involves the antagonism of neuropeptide receptors, including those for tachykinins, bradykinin, cholecystokinin (B1591339) (CCK), and bombesin. This blockade inhibits downstream signaling cascades typically associated with cell proliferation and inflammation. Concurrently, it displays biased agonism by selectively activating the c-Jun N-terminal kinase (JNK) pathway and stimulating neutrophil migration and calcium mobilization, independent of the pathways it antagonizes. This intricate mechanism of action has been particularly exploited for its anti-proliferative and pro-apoptotic effects in various cancer cell lines, most notably small cell lung cancer (SCLC).

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the biological activity of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P.

| Parameter | Value | Cell Line/System | Receptor/Process | Reference |

| IC50 | 20-50 µM | 10 human tumor cell lines (including 6 SCLC) | DNA Synthesis Inhibition | |

| IC50 | 0.5-6.5 µM | SCLC and N-SCLC cell lines | Colony Forming Efficiency Inhibition (in 5% serum) | |

| IC50 | 8 µM | HC12 (SCLC) | Colony Forming Efficiency Inhibition (in 20% FCS) | |

| IC50 | 30-80 µM | Normal human bone marrow | Colony Forming Efficiency Inhibition | |

| IC50 | 5 µM | H-510 and H-69 (SCLC) | Proliferation Inhibition (liquid culture and semisolid media) | |

| EC50 | 5.2 nM | Ghrelin Receptor expressing cells | Inverse Agonist Activity |

Key Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P for a specific receptor (e.g., NK-1 receptor).

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radiolabeled ligand (e.g., [3H]-Substance P).

-

[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane suspension.

-

50 µL of radiolabeled ligand at a fixed concentration (typically at or below its Kd).

-

50 µL of either binding buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or varying concentrations of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This protocol measures the ability of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P to either stimulate or inhibit calcium mobilization.

Materials:

-

Cells expressing the GPCR of interest (e.g., Bombesin receptor).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Agonist for the receptor of interest (e.g., Bombesin).

-

[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 1 hour at 37°C.

-

Washing: Gently wash the cells with the assay buffer to remove excess dye.

-

Assay:

-

To test for antagonist activity: Pre-incubate the cells with varying concentrations of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P for a specified time. Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Inject a fixed concentration of the agonist (e.g., Bombesin) and record the change in fluorescence over time.

-

To test for agonist activity: Place the dye-loaded plate in the fluorescence reader and establish a baseline. Inject varying concentrations of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P and record the fluorescence change.

-

-

Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. For antagonist activity, plot the agonist-induced response against the concentration of the analog to determine the IC50. For agonist activity, plot the response against the analog's concentration to determine the EC50.

JNK Activation Assay (Western Blot)

This protocol determines the effect of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P on the phosphorylation of JNK.

Materials:

-

Cell line of interest (e.g., Swiss 3T3 fibroblasts).

-

[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-JNK and anti-total-JNK.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and then treat with varying concentrations of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P for different time points. Include an untreated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and then transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody against phospho-JNK overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total JNK to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities. The level of JNK activation is determined by the ratio of phospho-JNK to total JNK.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the dual mechanism of action of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P.

Caption: Antagonistic action at neuropeptide receptors.

Caption: Biased agonist activity and downstream effects.

Caption: Experimental workflow for JNK activation assay.

References

An In-depth Technical Guide to the Discovery of Substance P Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is an eleven-amino acid neuropeptide of the tachykinin family, first identified in the 1930s.[1] It plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[2] SP exerts its biological effects primarily by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[3][4] The SP/NK1R system is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, inflammation, emesis (nausea and vomiting), anxiety, and depression.[2] Consequently, the development of antagonists that can block this signaling pathway has been a significant focus of pharmaceutical research for decades, leading to novel therapeutic agents. This guide provides a technical overview of the discovery of SP antagonists, detailing key chemical classes, experimental protocols, and the underlying signaling mechanisms.

The Evolution of Substance P Antagonists

The journey to discover clinically effective SP antagonists began with peptide-based analogs of Substance P itself. While these early compounds were instrumental in validating the therapeutic concept, they were fraught with limitations typical of peptide drugs, such as poor oral bioavailability and rapid metabolic degradation.

A major breakthrough occurred with the discovery of the first potent, non-peptide NK1R antagonists. This pivotal shift was led by the identification of CP-96,345 by Pfizer, a highly specific and orally active inhibitor of the NK1R. This discovery, emerging from random screening of compound libraries, revolutionized the field and paved the way for the development of a new class of drugs. The success of CP-96,345 spurred further research, culminating in the development and approval of aprepitant (B1667566) (Emend®), the first NK1R antagonist to reach the market for the prevention of chemotherapy-induced nausea and vomiting (CINV).

Key Non-Peptide NK1R Antagonists and Quantitative Data

The development of non-peptide antagonists has led to several key compounds. Their efficacy is typically quantified by their binding affinity (Ki) to the NK1R and their functional potency (IC50) in cellular assays. Below is a summary of data for some of the most significant antagonists.

| Compound | Receptor Source | Radioligand | Binding Affinity (Ki) | Functional Assay | Functional Potency (IC50) | Reference |

| CP-96,345 | Human NK1R (CHO cells) | [¹²⁵I]-Tyr⁸-Substance P | Data not specified | SP-induced Contraction | Data not specified | |

| Rat NK1R | Data not specified | Data not specified | Mustard Oil-induced Plasma Extravasation | ED50: 10 µmol/kg (oral) | ||

| Aprepitant (MK-869) | Human NK1R | [³H]Substance P | 0.1 nM | Data not specified | Data not specified | |

| Tetracoumaroyl spermine | Human NK1R | [³H][Sar⁹, Met(O2)¹¹]SP | 3.3 nM | SP-induced Contraction (guinea pig ileum) | Ki: 21.9 nM | |

| L-703,606 | Data not specified | Data not specified | Data not specified | CNS Gliosis Inhibition | In vivo efficacy | |

| SR140333 | Data not specified | Data not specified | Data not specified | EAE Model | In vivo efficacy |

Note: Direct comparative Ki and IC50 values from a single source are often difficult to find in publicly available literature. The data represents reported values from various studies and methodologies.

Signaling Pathways and Experimental Workflows

Substance P / NK1R Signaling Pathway

Substance P binding to its Gq-coupled NK1R initiates a well-defined intracellular signaling cascade. This activation leads to the hydrolysis of phosphoinositides, mobilization of intracellular calcium, and the activation of the mitogen-activated protein kinase (MAPK) pathway. These events are central to the neuronal excitation and inflammatory responses mediated by SP.

Caption: Substance P/NK1R signaling cascade and point of antagonist inhibition.

Drug Discovery and Characterization Workflow

The identification and validation of novel SP antagonists follow a standardized drug discovery pipeline, beginning with high-throughput screening and progressing through detailed in vitro and in vivo characterization.

Caption: Typical workflow for the discovery of Substance P antagonists.

Detailed Experimental Protocols

Radioligand Binding Assay (Competition)

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for the NK1R. It measures the ability of an unlabeled compound to displace a radiolabeled ligand from the receptor.

-

Objective: To determine the Ki of a test compound for the NK1R.

-

Materials:

-

Receptor Source: Membrane preparations from cells stably expressing the human NK1R (e.g., CHO or U373 MG cells).

-

Radioligand: A high-affinity radiolabeled NK1R ligand, such as [³H]Substance P or [¹²⁵I]-Tyr⁸-Substance P.

-

Test Compound: Unlabeled antagonist at a range of concentrations.

-

Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Filtration System: 96-well glass fiber filter plates (e.g., GF/C) and a vacuum manifold.

-

Scintillation Counter: For quantifying radioactivity.

-

-

Protocol:

-

Plate Setup: In a 96-well plate, combine the receptor membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of radioligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration. The membranes are trapped on the filter while the unbound ligand passes through.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (the concentration of test compound that inhibits 50% of specific binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to block the intracellular calcium increase induced by Substance P, providing a measure of the compound's functional potency (IC50).

-

Objective: To determine the IC50 of an antagonist by measuring its inhibition of SP-induced calcium release.

-

Materials:

-

Cell Line: A cell line stably expressing the NK1R (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye: Cell-permeable dyes like Fluo-4 AM or Indo-1 AM.

-

Agonist: Substance P.

-

Test Compound: Antagonist at various concentrations.

-

Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR).

-

-

Protocol:

-

Cell Plating: Seed the NK1R-expressing cells into black-walled, clear-bottom 96- or 384-well plates and grow to confluence.

-

Dye Loading: Wash the cells and incubate them with the calcium-sensitive dye according to the manufacturer's instructions. This allows the dye to enter the cells.

-

Compound Addition (Antagonist Mode): Add various concentrations of the antagonist test compound to the wells and incubate for a specific period to allow receptor binding.

-

Fluorescence Measurement: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading.

-

Agonist Injection: Use the instrument's integrated pipettor to inject a fixed concentration of Substance P (typically an EC80 concentration to ensure a robust signal) into all wells simultaneously.

-

Signal Detection: Immediately following agonist injection, continuously record the fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.

-

Data Analysis: The peak fluorescence response is measured. The antagonist's effect is seen as a dose-dependent reduction in the SP-induced signal. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.

-

Conclusion

The discovery of non-peptide Substance P antagonists represents a significant achievement in pharmacology, transitioning from challenging peptide-based molecules to orally active, CNS-penetrant drugs like aprepitant. This success has provided a crucial therapy for managing CINV and continues to fuel research into the role of the SP/NK1R system in other conditions such as depression, anxiety, and chronic inflammation. The experimental protocols and workflows detailed in this guide form the technical foundation upon which this field was built and continue to be essential for the discovery of next-generation neurokinin receptor modulators.

References

- 1. Discovery of Low-Molecular Weight Antagonists of Substance P [jstage.jst.go.jp]

- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted World of Substance P Analogs: A Technical Guide to their Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Substance P (SP), an undecapeptide neuropeptide, and its analogs represent a pivotal area of research with profound implications for therapeutic development.[1][2] As the primary endogenous ligand for the neurokinin-1 receptor (NK1R), Substance P is intricately involved in a wide array of physiological and pathological processes, including pain transmission, inflammation, and emesis.[1][2] This technical guide provides an in-depth exploration of the biological functions of Substance P analogs, detailing their mechanisms of action, quantitative pharmacological data, and the experimental protocols used to elucidate their effects.

Core Concepts: Substance P and the Neurokinin-1 Receptor

Substance P, with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2, is a member of the tachykinin family of neuropeptides.[2] It exerts its biological effects primarily by binding to and activating the NK1R, a G-protein coupled receptor (GPCR). The interaction between Substance P and the NK1R initiates a cascade of intracellular signaling events that mediate the peptide's diverse physiological roles.

Substance P analogs can be broadly categorized into two main classes:

-

Agonists: These molecules mimic the action of endogenous Substance P, binding to and activating the NK1R. They are valuable research tools for probing the physiological roles of the SP/NK1R system.

-

Antagonists: These compounds bind to the NK1R but do not activate it, thereby blocking the binding and subsequent action of endogenous Substance P. NK1R antagonists have garnered significant attention for their therapeutic potential in a variety of clinical conditions.

Quantitative Pharmacology of Substance P Analogs

The interaction of Substance P analogs with the NK1R is characterized by their binding affinity (typically expressed as the inhibition constant, Ki) and their functional potency (expressed as the half-maximal effective concentration, EC50, for agonists, or the half-maximal inhibitory concentration, IC50, for antagonists). The following tables summarize key quantitative data for prominent Substance P analogs.

| Agonist | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| Substance P | Human NK1R | ~0.1-0.5 | ~0.05 - 8.5 |

| GR73632 | Guinea Pig NK1R | - | 2 |

| Septide | Rat NK1R | 2900 - 3700 | 5 |

Table 1: Quantitative Data for Substance P Agonists. This table provides a summary of the binding affinities and functional potencies of common Substance P receptor agonists.

| Antagonist | Receptor | Binding Affinity (Ki, nM) | Functional Potency (IC50/pA2) |

| Aprepitant | Human NK1R | 0.1 - 0.12 | - |

| Rolapitant | Human NK1R | 0.66 | - |

| Netupitant | Human NK1R | 1.0 | - |

| L-733,060 | Human NK1R | 0.8 | - |

| L-733,060 | Human Melanoma Cells | - | 18.9 - 27.5 µM (Cell Proliferation) |

| L-733,060 | Human Colon Cancer Cells | - | 31.5 - 33.8 µM (Cell Growth) |

| L-733,060 | Human Colon Cancer Cells | - | 7.1 - 8.7 µM (Cell Growth) |

Table 2: Quantitative Data for Substance P Antagonists. This table summarizes the binding affinities and functional potencies of several key Substance P receptor antagonists across different assays and cell lines.

Signaling Pathways of the Neurokinin-1 Receptor

Activation of the NK1R by Substance P or its agonists initiates intracellular signaling through the coupling of heterotrimeric G proteins, primarily Gq/11 and Gs.

-

Gq/11 Pathway: This is the canonical signaling pathway for the NK1R. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of downstream signaling molecules, including the mitogen-activated protein kinase (MAPK) pathway (Raf-MEK-ERK), which is involved in cell proliferation and survival.

-

Gs Pathway: The NK1R can also couple to Gs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This pathway can have distinct downstream effects compared to the Gq/11 pathway.

The following diagrams illustrate these key signaling cascades.

Caption: Gq-protein coupled signaling pathway of the NK1 receptor.

Caption: Gs-protein coupled signaling pathway of the NK1 receptor.

Experimental Protocols

The characterization of Substance P analogs relies on a suite of well-established in vitro and in vivo experimental protocols.

In Vitro Assays

1. Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a compound for its receptor.

-

Objective: To determine the inhibition constant (Ki) of a test compound for the NK1R.

-

Principle: A radiolabeled ligand with known high affinity for the NK1R (e.g., [3H]Substance P) is incubated with a source of the receptor (e.g., cell membranes from cells overexpressing the NK1R). The test compound is added at varying concentrations to compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

General Protocol:

-

Membrane Preparation: Cells expressing the NK1R are harvested and homogenized. The cell membranes are isolated by centrifugation.

-

Incubation: The membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in a suitable buffer.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The IC50 is determined by non-linear regression analysis of the competition curve, and the Ki is calculated.

-

Caption: Workflow for a radioligand binding assay.

2. Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the Gq/11-coupled signaling pathway of the NK1R.

-

Objective: To determine the EC50 of an agonist or the IC50 of an antagonist for NK1R-mediated calcium release.

-

Principle: Cells expressing the NK1R are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Upon activation of the NK1R by an agonist, IP3 is generated, leading to the release of intracellular calcium. This increase in intracellular calcium concentration is detected as a change in the fluorescence of the dye. Antagonists are evaluated by their ability to inhibit the calcium response induced by a known agonist.

-

General Protocol:

-

Cell Culture and Dye Loading: NK1R-expressing cells are cultured and then incubated with a calcium-sensitive fluorescent dye.

-

Compound Addition: The cells are exposed to the test compound (agonist or antagonist). For antagonist testing, the cells are pre-incubated with the antagonist before the addition of a fixed concentration of an agonist.

-

Fluorescence Measurement: The change in fluorescence is monitored over time using a fluorescence plate reader or microscope.

-

Data Analysis: The EC50 or IC50 values are determined by plotting the fluorescence response against the compound concentration.

-

Caption: Workflow for a calcium mobilization assay.

In Vivo Models

The therapeutic potential of Substance P analogs is evaluated in various animal models that recapitulate specific aspects of human diseases.

-

Emesis Models: Ferrets are commonly used to assess the anti-emetic properties of NK1R antagonists. Emesis is induced by chemotherapeutic agents like cisplatin, and the ability of the test compound to reduce the number of retches and vomits is measured.

-

Pain Models: Rodent models of inflammatory and neuropathic pain are employed to evaluate the analgesic effects of Substance P analogs. The von Frey test (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia) are common behavioral assays.

-

Neuroinflammation Models: Animal models of diseases with a neuroinflammatory component, such as multiple sclerosis (Experimental Autoimmune Encephalomyelitis - EAE) or Parkinson's disease, are used to investigate the anti-inflammatory effects of NK1R antagonists.

-

Cancer Models: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are utilized to assess the anti-tumor activity of Substance P analogs. Tumor growth and metastasis are monitored over time.

Therapeutic Applications and Future Directions

The development of potent and selective NK1R antagonists has led to significant therapeutic advances, particularly in the management of chemotherapy-induced nausea and vomiting (CINV).

-

Anti-emesis: Aprepitant, Rolapitant, and Netupitant are clinically approved NK1R antagonists that have revolutionized the prevention of CINV, especially the delayed phase which was previously difficult to control.

-

Neuroinflammation: The role of Substance P in neuroinflammation has spurred research into the use of NK1R antagonists for neurodegenerative diseases and other inflammatory conditions of the central nervous system.

-

Cancer: The overexpression of NK1R in various tumor types has identified it as a potential target for cancer therapy. Substance P can promote tumor cell proliferation and migration, and NK1R antagonists have shown anti-tumor effects in preclinical studies.

-

Pain: While initial clinical trials of NK1R antagonists for pain management yielded mixed results, research is ongoing to explore their potential in specific pain conditions.

The field of Substance P analog research continues to evolve, with ongoing efforts to develop new compounds with improved pharmacokinetic and pharmacodynamic properties. A deeper understanding of the structure-activity relationships and the intricate signaling pathways of the NK1R will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of diseases.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Substance P Antagonists

A Technical Guide for Researchers in Drug Discovery and Development

Substance P (SP), an undecapeptide neurotransmitter of the tachykinin family, plays a pivotal role in a myriad of physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. Its biological effects are primarily mediated through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). The development of antagonists for the NK1 receptor has been a significant focus of pharmaceutical research, leading to the successful launch of antiemetic drugs such as aprepitant. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of substance P antagonists, offering a valuable resource for scientists engaged in the design and development of novel therapeutics targeting the SP/NK1 receptor system.

Deciphering the Molecular Interactions: Structure-Activity Relationships

The quest for potent and selective NK1 receptor antagonists has led to the exploration of both peptide-based and non-peptide compounds. Understanding the intricate relationship between the chemical structure of these molecules and their biological activity is paramount for rational drug design.

Peptide-Based Antagonists: Modifying the Endogenous Ligand

Early efforts in developing SP antagonists focused on modifying the native substance P peptide. Key strategies involved the substitution of L-amino acids with their D-isomers to increase metabolic stability and alter conformational properties.

Key Structural Modifications and their Impact on Activity:

-

D-Amino Acid Substitution: Replacing L-amino acids, particularly in positions 7, 9, and 10, with D-tryptophan (D-Trp) has been a cornerstone of peptide antagonist design. These substitutions are crucial for inducing a conformational change that favors receptor binding without eliciting an agonistic response.

-

N-terminal Modifications: Alterations at the N-terminus of the peptide sequence have been explored to enhance antagonist potency and selectivity.

-

C-terminal Modifications: The C-terminal pentapeptide sequence of substance P is critical for its biological activity. Modifications in this region, including the introduction of unnatural amino acids, have yielded potent antagonists.

Table 1: Structure-Activity Relationship of Selected Peptide-Based Substance P Antagonists

| Compound/Modification | Sequence | Antagonist Potency (pA2) | Reference |

| Spantide | [D-Arg¹, D-Trp⁷,⁹, Leu¹¹]-SP | ~6.0 | [1] |

| [D-Pro², D-Trp⁷,⁹]-SP | Arg-D-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Met-NH₂ | 5.43 | [1] |

| [D-Pro⁴, D-Trp⁷,⁹,¹⁰]-SP(4-11) | D-Pro-Gln-Gln-D-Trp-Phe-D-Trp-D-Trp-Leu-Met-NH₂ | ~6.0 | [1] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Non-Peptide Antagonists: A New Era in NK1 Receptor Blockade

The development of non-peptide antagonists marked a significant breakthrough, offering improved oral bioavailability and metabolic stability compared to their peptide counterparts. These small molecules often possess distinct chemical scaffolds, and their SAR has been extensively studied.

Common Scaffolds and Key Pharmacophoric Features:

-

Piperidine (B6355638) Derivatives: This class of compounds has been a rich source of potent NK1 receptor antagonists. The 4,4-disubstituted piperidine ring system is a common core structure.[2]

-

Quinuclidine (B89598) Derivatives: The rigid quinuclidine scaffold has been utilized to orient key pharmacophoric groups in a favorable conformation for receptor binding.

-

Morpholine (B109124) Derivatives: Aprepitant, a clinically approved antiemetic, features a morpholine core. Its development involved extensive SAR studies to optimize potency and pharmacokinetic properties.[3]

Table 2: Structure-Activity Relationship of Selected Non-Peptide NK1 Receptor Antagonists

| Compound | Core Scaffold | Key Substituents | hNK1 IC₅₀ (nM) | Reference |

| CP-96,345 | Quinuclidine | 2-methoxybenzylamine | 0.4 | |

| L-733,060 | Piperidine | 3,5-bis(trifluoromethyl)benzylether | 0.95 | |

| Aprepitant | Morpholine | 3,5-bis(trifluoromethyl)phenyl | 0.1-0.2 |

Note: IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

The NK1 Receptor Signaling Cascade

Substance P binding to the NK1 receptor, a class A GPCR, initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gq alpha subunit of the heterotrimeric G-protein. This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Experimental Protocols for Characterizing Substance P Antagonists

The evaluation of novel substance P antagonists relies on a battery of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro Assays

1. Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the NK1 receptor.

-

Objective: To determine the binding affinity (Ki) of a test compound for the NK1 receptor.

-

Materials:

-

Cell membranes expressing the human NK1 receptor (e.g., from CHO or HEK293 cells).

-

Radioligand: [³H]Substance P.

-

Test compounds and a reference antagonist (e.g., aprepitant).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value for each test compound by non-linear regression analysis.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

-

2. Functional Assay: Substance P-Induced Calcium Mobilization

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by substance P.

-

Objective: To determine the functional potency (IC₅₀) of a test compound in blocking NK1 receptor signaling.

-

Materials:

-

Cells stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Substance P.

-

Test compounds.

-

A fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

A fluorescence plate reader or a flow cytometer.

-

-

Procedure:

-

Culture the cells in a 96-well plate.

-

Load the cells with the calcium indicator dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle.

-

Stimulate the cells with a fixed concentration of substance P (typically the EC₅₀ or EC₈₀).

-

Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

-

Determine the IC₅₀ value of the antagonist by plotting the inhibition of the calcium response against the antagonist concentration.

-

In Vivo Models

1. Models of Pain

-

Formalin Test: This model assesses both acute and tonic pain. An injection of formalin into the paw of a rodent elicits a biphasic pain response (flinching, licking). The ability of an antagonist to reduce these behaviors is measured.

-

Neuropathic Pain Models: Models such as chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve are used to induce neuropathic pain symptoms (e.g., allodynia, hyperalgesia). The efficacy of antagonists in alleviating these symptoms is evaluated.

2. Models of Inflammation

-

Carrageenan-Induced Paw Edema: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of an antagonist is determined by measuring the reduction in paw volume.

-

Plasma Extravasation Models: Neurogenic inflammation can be induced by stimuli such as capsaicin. The extravasation of plasma proteins, a hallmark of this process, can be quantified to assess the efficacy of NK1 receptor antagonists.

Conclusion

The study of the structure-activity relationships of substance P antagonists has been instrumental in the development of novel therapeutics. From the early peptide-based antagonists to the more recent non-peptide small molecules, a deep understanding of the key pharmacophoric features and their interaction with the NK1 receptor has driven progress in the field. This technical guide provides a comprehensive overview of the SAR, the underlying signaling pathways, and the essential experimental protocols for the characterization of these important compounds. As research continues to unravel the complexities of the tachykinin system, the principles of SAR will remain a guiding light in the quest for more effective and safer drugs targeting the NK1 receptor.

References

Pharmacology of Broad-Spectrum Neuropeptide Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropeptides and their receptors represent a vast and complex signaling network that governs a wide array of physiological processes, making them attractive targets for therapeutic intervention. While highly selective antagonists have been instrumental in dissecting the roles of individual neuropeptide systems, there is a growing interest in the development and characterization of broad-spectrum neuropeptide antagonists. These agents, capable of interacting with multiple neuropeptide receptors, offer the potential for novel therapeutic strategies in complex multifactorial diseases where multiple neuropeptide systems are dysregulated. This technical guide provides an in-depth overview of the pharmacology of several known broad-spectrum neuropeptide antagonists, detailed experimental protocols for their characterization, and a visual representation of the key signaling pathways they modulate.

Introduction to Broad-Spectrum Neuropeptide Antagonists

Neuropeptides are small protein-like molecules used by neurons to communicate with each other. They are involved in a wide range of brain functions, including mood, appetite, pain, and memory. Their actions are mediated by specific G protein-coupled receptors (GPCRs), which represent a major class of drug targets.

Broad-spectrum neuropeptide antagonists are compounds that can block the activity of multiple types of neuropeptide receptors. This multi-target approach can be advantageous in treating complex disorders where several neuropeptide systems contribute to the pathology. This guide will focus on the pharmacological profiles of representative broad-spectrum antagonists, including peptide-based and non-peptide molecules.

Featured Broad-Spectrum Neuropeptide Antagonists

This section details the pharmacology of selected broad-spectrum neuropeptide antagonists, with a focus on their binding profiles and functional activities.

Antagonist G

Antagonist G is a synthetic peptide analog of Substance P.[1] It has been investigated for its ability to inhibit the growth of certain cancer cells, a process often driven by various neuropeptide growth factors.[1]

Pasireotide (SOM230)

Pasireotide is a multi-receptor targeted somatostatin (B550006) analogue with a broad binding profile.[2][3][4] It exhibits high binding affinity for somatostatin receptor subtypes SSTR1, SSTR2, SSTR3, and SSTR5. This broad activity spectrum differentiates it from first-generation somatostatin analogs like octreotide, which primarily target SSTR2.

Galantide

Galantide is a chimeric peptide composed of a fragment of the neuropeptide galanin and a fragment of Substance P. This unique structure allows it to act as a non-specific antagonist at galanin receptors. It has also been shown to interact with Substance P receptors.

Proglumide

Proglumide is a non-peptide compound initially developed for the treatment of peptic ulcers. It is a non-selective cholecystokinin (B1591339) (CCK) receptor antagonist, blocking both CCK-A and CCK-B receptors. Some studies have also suggested potential interactions with opioid receptors.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the featured broad-spectrum neuropeptide antagonists. It is important to note that comprehensive, directly comparable screening data across a wide range of neuropeptide receptors is often limited in publicly available literature.

Table 1: Binding Affinities (Ki, Kd in nM) of Pasireotide for Human Somatostatin Receptors (SSTRs)

| Receptor | Pasireotide | Octreotide |

| hSSTR1 | 9.3 | >1000 |

| hSSTR2 | 1.0 | 0.6 |

| hSSTR3 | 1.5 | 23.5 |

| hSSTR4 | >1000 | >1000 |

| hSSTR5 | 0.16 | 6.3 |

Data compiled from various sources. Absolute values may vary between studies.

Table 2: Binding Affinities and Functional Activity of Galantide

| Receptor | Ligand | Parameter | Value (nM) |

| Galanin Receptor (rat hypothalamus) | Galantide | Kd | <0.1 and ~6 |

| Substance P Receptor | Galantide | Kd | ~40 |

| Galanin-mediated insulin (B600854) secretion inhibition | Galantide | IC50 | 1.0 |

Data compiled from various sources.

Table 3: Functional Activity of Proglumide

| Target | Ligand | Parameter | Value (mM) |

| CCK-stimulated amylase release | Proglumide | IC50 | 0.8 |

| CCK-8 induced insulin secretion | Proglumide | EC50 | 1.2 +/- 0.4 |

Data compiled from various sources.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of neuropeptide antagonists. The following are generalized protocols for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound for a specific neuropeptide receptor.

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a radiolabeled ligand (IC50) and to calculate the inhibition constant (Ki).

Materials:

-

Receptor Source: Cell membranes or tissue homogenates expressing the receptor of interest.

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., ¹²⁵I or ³H).

-

Test Compound: The unlabeled antagonist to be tested.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter and Fluid.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

Varying concentrations of the test compound.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of an unlabeled ligand.

-

Add the membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis

This protocol describes a method for measuring the extracellular levels of neuropeptides in the brain of a freely moving animal, and how an antagonist can affect these levels.

Objective: To measure the in vivo release of neuropeptides and assess the effect of a systemically or locally administered antagonist.

Materials:

-

Animal Model: Typically a rat or mouse.

-

Stereotaxic Apparatus: For precise implantation of the microdialysis probe.

-

Microdialysis Probe: With a semi-permeable membrane of a suitable molecular weight cutoff.

-

Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF).

-

Fraction Collector: To collect the dialysate samples.

-

aCSF Solution: Composition mimicking the brain's extracellular fluid.

-

Analytical Method: A sensitive method for quantifying the neuropeptide of interest (e.g., radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS)).

-

Test Antagonist.

Procedure:

-

Surgical Implantation: Anesthetize the animal and use a stereotaxic frame to surgically implant a guide cannula targeted to the brain region of interest. Allow the animal to recover from surgery.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After an equilibration period, collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).

-

Antagonist Administration: Administer the antagonist (e.g., via intraperitoneal injection or through the microdialysis probe).

-

Post-treatment Collection: Continue to collect dialysate samples to monitor changes in neuropeptide levels.

-

Sample Analysis: Analyze the concentration of the neuropeptide in the collected dialysate fractions using a sensitive analytical technique.

-

Data Analysis: Express the neuropeptide concentrations as a percentage of the baseline levels and compare the levels before and after antagonist administration.

Signaling Pathways and Visualizations

Broad-spectrum neuropeptide antagonists exert their effects by blocking the signaling cascades initiated by neuropeptide binding to their cognate GPCRs. The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways for several key neuropeptide receptors.

Neuropeptide Y (NPY) Y1 Receptor Signaling Pathway

References

The Role of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P in Neurogenic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurogenic inflammation, a complex process orchestrated by the peripheral nervous system, plays a pivotal role in the pathophysiology of numerous inflammatory conditions. This whitepaper provides an in-depth technical examination of the synthetic Substance P (SP) analogue, [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P, a potent antagonist of the neurokinin-1 (NK1) receptor, and its role in mitigating neurogenic inflammation. We delve into the molecular mechanisms, present available quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the core signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.

Introduction to Neurogenic Inflammation

Neurogenic inflammation is a neurally elicited inflammatory response characterized by the release of neuropeptides, primarily Substance P (SP) and calcitonin gene-related peptide (CGRP), from the peripheral terminals of sensory neurons.[1] This release is triggered by various noxious stimuli, leading to a cascade of events including vasodilation, increased vascular permeability (plasma extravasation), and the recruitment and activation of immune cells, such as mast cells.[2] SP, an undecapeptide, exerts its pro-inflammatory effects predominantly through the activation of the G protein-coupled neurokinin-1 receptor (NK1R) on endothelial and immune cells.[2] The clinical manifestations of neurogenic inflammation are evident in a range of pathologies, including migraine, psoriasis, asthma, and inflammatory bowel disease.

[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P: A Profile

[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a synthetic analogue of Substance P in which specific L-amino acids have been replaced with their D-isomers. This modification confers resistance to enzymatic degradation and alters its pharmacological profile, transforming it into a potent and broad-spectrum antagonist of neuropeptide receptors, with a notable affinity for the NK1 receptor.[3] While primarily known as an antagonist, it has also been reported to act as a biased agonist in certain contexts, capable of activating specific signaling pathways while blocking others.[4] Its ability to competitively block the binding of endogenous SP to the NK1 receptor makes it a valuable tool for studying the mechanisms of neurogenic inflammation and a promising candidate for therapeutic development.

Mechanism of Action in Neurogenic Inflammation

The primary mechanism by which [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P mitigates neurogenic inflammation is through the competitive antagonism of the NK1 receptor. By binding to the NK1 receptor on endothelial cells, it prevents SP-induced vasodilation and the subsequent increase in vascular permeability, thereby reducing plasma extravasation and tissue edema. Furthermore, by blocking NK1 receptors on mast cells, it can inhibit their degranulation and the release of pro-inflammatory mediators such as histamine (B1213489) and cytokines.

Signaling Pathway of Neurogenic Inflammation and its Inhibition

The binding of Substance P to the NK1 receptor initiates a downstream signaling cascade that is central to the inflammatory response. [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P intervenes at the initial step of this pathway.

Quantitative Data on Efficacy

While specific dose-response data for [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P in neurogenic inflammation models are not extensively reported in publicly available literature, studies on closely related analogues provide valuable insights into its potential efficacy. The following tables summarize findings from studies using a similar potent SP antagonist, [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-Substance P, which is often used interchangeably in older literature or as a reference compound.

Table 1: Inhibition of Thermal Injury-Induced Plasma Extravasation in Rats

| Treatment Group | Plasma Extravasation (Evans Blue Dye) | Reference |

| Control (Thermal Injury) | Significant Increase | |

| [D-Arg1,D-Pro2,D-Trp7,9,Leu11]-Substance P + Thermal Injury | Significantly Reduced |

Note: This study demonstrates the principle of NK1 receptor antagonism in reducing edema, a key feature of neurogenic inflammation.

Table 2: Inhibition of Capsaicin-Induced Ear Edema in Mice by NK1 Receptor Antagonists

| Antagonist | ED50 (mg/kg, i.v.) | Reference |

| RP 67580 | 0.19 | |

| Spantide II | 0.33 | |

| GR 82334 | 0.26 |

Note: Spantide II is a close analogue of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P. This data provides an expected efficacy range for this class of antagonists in a neurogenic inflammation model.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative protocols for key experiments used to assess the efficacy of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P in neurogenic inflammation.

In Vivo Model: Capsaicin-Induced Plasma Extravasation (Evans Blue Assay)

This model is widely used to quantify increases in vascular permeability, a hallmark of neurogenic inflammation.

Detailed Steps:

-

Animal Preparation: Anesthetize the subject animal (e.g., Sprague-Dawley rat) following approved institutional protocols.

-

Antagonist Administration: Administer [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P intravenously at the desired dose. A vehicle control group should also be included.

-

Evans Blue Injection: After a predetermined pre-treatment time, inject a solution of Evans blue dye (e.g., 20 mg/kg) intravenously.

-

Induction of Inflammation: Apply a solution of capsaicin (e.g., 1% in ethanol) topically to the area of interest (e.g., the ear) to induce neurogenic inflammation.

-

Dye Circulation: Allow the Evans blue dye to circulate for a specific period (e.g., 30 minutes).

-

Tissue Collection: Euthanize the animal and excise the tissue of interest.

-

Dye Extraction: Incubate the tissue in a solvent such as formamide (B127407) to extract the extravasated Evans blue dye.

-

Quantification: Measure the absorbance of the formamide extract using a spectrophotometer at approximately 620 nm. The amount of dye is then quantified against a standard curve.

In Vitro Model: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the extent of mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Detailed Steps:

-

Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) or primary mast cells in appropriate media.

-

Pre-incubation: Pre-incubate the mast cells with varying concentrations of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P or a vehicle control for a specified time.

-

Stimulation: Stimulate the cells with an optimal concentration of Substance P to induce degranulation.

-

Incubation: Incubate the cells for a period that allows for degranulation to occur (e.g., 30 minutes at 37°C).

-

Sample Collection: Centrifuge the cell suspension to pellet the cells. Collect the supernatant, which contains the released β-hexosaminidase.

-

Cell Lysis: Lyse the remaining cell pellet with a detergent (e.g., Triton X-100) to release the intracellular β-hexosaminidase (total enzyme content).

-

Enzyme Assay: In a microplate, add the supernatant and cell lysate samples to a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The enzymatic reaction will produce a colored product.

-

Quantification: Stop the reaction and measure the absorbance at 405 nm. The percentage of β-hexosaminidase release is calculated as the amount in the supernatant divided by the total amount (supernatant + lysate), after correcting for spontaneous release.

Conclusion and Future Directions

[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P represents a powerful pharmacological tool for dissecting the mechanisms of neurogenic inflammation and holds significant therapeutic potential. Its ability to antagonize the NK1 receptor effectively blocks the key downstream events of SP-mediated inflammation, including plasma extravasation and mast cell degranulation. While direct quantitative data on this specific analogue in neurogenic inflammation models is emerging, the evidence from closely related compounds strongly supports its efficacy.

Future research should focus on conducting comprehensive dose-response studies of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P in various in vivo models of neurogenic inflammation to establish its potency and therapeutic window. Furthermore, a deeper investigation into its potential biased agonism is warranted to fully understand its pharmacological profile and to identify any off-target effects. The continued exploration of this and similar NK1 receptor antagonists will undoubtedly pave the way for novel and targeted therapies for a wide array of inflammatory diseases.

References

- 1. Substance P and Arg-Pro-Lys-Pro-NH-C12-H25-induced mediator release from different mast cell subtypes of rat and guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Agonist function of the neurokinin receptor antagonist, [D-Arg1,D-Phe5,D-Trp7,9,Leu11]substance P, in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P with the NK-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between the synthetic substance P analog, [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P (D-Phe5SP), and the Neurokinin-1 (NK-1) receptor. D-Phe5SP is a peptide derivative that has garnered significant interest for its potential therapeutic applications, particularly in oncology.[1] It exhibits a complex pharmacological profile, acting as a biased agonist and antagonist at various neuropeptide receptors. This document collates available quantitative data on its biological activities, details relevant experimental methodologies, and illustrates the implicated signaling pathways.

Introduction to [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P and the NK-1 Receptor

Substance P (SP) is a naturally occurring undecapeptide neuropeptide that plays a crucial role in numerous physiological processes, including pain transmission, inflammation, and mood regulation.[2] It exerts its effects primarily through the NK-1 receptor, a G-protein coupled receptor (GPCR). The NK-1 receptor is a key target in drug development for various conditions, including chemotherapy-induced nausea and vomiting, depression, and certain types of cancer.

[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P is a synthetic analog of Substance P in which specific amino acid residues have been substituted with their D-isomers or other amino acids. These modifications confer unique pharmacological properties, including altered receptor affinity, efficacy, and metabolic stability. Notably, D-Phe5SP is often referred to as a "broad-spectrum neuropeptide antagonist" and has been shown to inhibit the growth of various cancer cell lines.[3]

Quantitative Data

The biological activity of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P has been quantified in several studies, primarily focusing on its anti-proliferative effects in cancer cell lines. The following tables summarize the available data.

Table 1: Inhibition of DNA Synthesis by [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P

| Cell Line Type | Number of Cell Lines Tested | IC50 (µM) | Reference |

| Small Cell Lung Cancer (SCLC) | 6 | 20-50 | [1] |

| Non-Small Cell Lung Cancer (N-SCLC) | 1 (squamous) | 20-50 | [1] |

| Ovarian Carcinoma | 2 | 20-50 | |

| Squamous Cervical Carcinoma | 1 | 20-50 |

Table 2: Inhibition of Colony Forming Efficiency by [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P

| Cell Line/Tissue Type | Serum Conditions | IC50 (µM) | Reference |

| Small Cell Lung Cancer (SCLC) | 5% | 0.5-6.5 | |

| Non-Small Cell Lung Cancer (N-SCLC) | 5% | 0.5-6.5 | |

| Normal Human Bone Marrow | 20% FCS | 30-80 |

Signaling Pathways

[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P exhibits biased agonism, meaning it can differentially activate downstream signaling pathways upon binding to the NK-1 receptor. It has been shown to act as an antagonist of certain Gq-mediated pathways while simultaneously acting as an agonist for G12/13- and Gi-mediated pathways in different cellular contexts.

Antagonistic Activity: Inhibition of Gq-Mediated Calcium Mobilization

In many cell types, D-Phe5SP acts as an antagonist at neuropeptide receptors, including the NK-1 receptor, by blocking the canonical Gq-protein signaling pathway. This pathway typically leads to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, the release of intracellular calcium. D-Phe5SP has been shown to inhibit calcium mobilization induced by various neuropeptides.

Figure 1: Antagonism of the Gq pathway by D-Phe5SP.

Agonistic Activity: Activation of G12/13 and JNK Signaling

Concurrently with its antagonistic effects, D-Phe5SP can act as an agonist to stimulate other signaling cascades. Evidence suggests it can activate the G12/13 family of G-proteins, leading to the activation of the c-Jun N-terminal kinase (JNK) pathway. This pathway is implicated in the induction of apoptosis in cancer cells.

Figure 2: Agonistic activation of the JNK pathway by D-Phe5SP.

Agonistic Activity: Calcium Mobilization and Chemotaxis in Immune Cells

In contrast to its inhibitory effect on neuropeptide-induced calcium flux in some cells, D-Phe5SP has been shown to stimulate calcium mobilization and migration in human neutrophils. This suggests a cell-type-specific agonistic activity, potentially mediated through Gi-protein coupling, which is sensitive to pertussis toxin.

Figure 3: Agonistic effects of D-Phe5SP in neutrophils.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key assays used to characterize the interaction of [D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P with the NK-1 receptor.

NK-1 Receptor Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NK-1 receptor.

Figure 4: Workflow for a competitive NK-1 receptor binding assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the NK-1 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-